2-methoxy-5-(piperidin-1-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound that features a trifluoromethyl group, a piperidine sulfonyl group, and a methoxy group attached to a benzamide core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the piperidine sulfonyl group, and the attachment of the methoxy group to the benzamide core. Common synthetic routes may involve:
Trifluoromethylation: This step introduces the trifluoromethyl group into the aromatic ring.
Methoxylation: The methoxy group is introduced using methanol or sodium methoxide in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Amino or thiol derivatives
Scientific Research Applications
2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-PHENYLAMINE: Similar structure but lacks the trifluoromethyl group.
2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-N-PHENYLBENZAMIDE: Similar structure but lacks the trifluoromethyl group.
Uniqueness
2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C20H21F3N2O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-methoxy-5-piperidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21F3N2O4S/c1-29-18-9-8-16(30(27,28)25-10-3-2-4-11-25)13-17(18)19(26)24-15-7-5-6-14(12-15)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26) |
InChI Key |
AEFPWPIZXSUOEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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